molecular formula C13H11BrMg B6322793 (Biphenyl-4-ylmethyl)magnesium bromide CAS No. 926934-12-5

(Biphenyl-4-ylmethyl)magnesium bromide

Cat. No.: B6322793
CAS No.: 926934-12-5
M. Wt: 271.44 g/mol
InChI Key: DFOJPLCYQRDNDD-UHFFFAOYSA-M
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Description

(Biphenyl-4-ylmethyl)magnesium bromide is a Grignard reagent characterized by a biphenyl moiety linked to a magnesium bromide group via a methylene bridge. Its molecular formula is C₁₃H₁₁BrMg, with a molecular weight of 271.43 g/mol. Structurally, the biphenyl group (two connected benzene rings) provides steric bulk and aromatic conjugation, while the methylene bridge (CH₂) enhances reactivity compared to aryl magnesium bromides.

Synthesis and Applications:
This compound is typically synthesized via the reaction of 4-(bromomethyl)biphenyl with magnesium metal in anhydrous tetrahydrofuran (THF) or diethyl ether under inert conditions. It is widely used in cross-coupling reactions (e.g., Kumada, Negishi) to construct complex biphenyl-containing molecules, which are prevalent in pharmaceuticals, liquid crystals, and organic semiconductors .

Properties

IUPAC Name

magnesium;1-methanidyl-4-phenylbenzene;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11.BrH.Mg/c1-11-7-9-13(10-8-11)12-5-3-2-4-6-12;;/h2-10H,1H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFOJPLCYQRDNDD-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=CC=C(C=C1)C2=CC=CC=C2.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrMg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

(Biphenyl-4-ylmethyl)magnesium bromide is typically prepared by the reaction of biphenyl-4-ylmethyl bromide with magnesium metal in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .

Industrial Production Methods

In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient stirring mechanisms to ensure thorough mixing of the reactants. The reaction conditions are carefully controlled to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

(Biphenyl-4-ylmethyl)magnesium bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

1.1. Synthesis of Pharmaceutical Intermediates

(Biphenyl-4-ylmethyl)magnesium bromide is utilized as an intermediate in the synthesis of various pharmaceuticals, notably angiotensin II antagonists, which are crucial for treating hypertension. The compound can react with halogenated biphenyl derivatives to form more complex structures that serve as precursors for drugs like telmisartan and losartan . These compounds have demonstrated efficacy in lowering blood pressure and managing cardiovascular diseases.

1.2. Reaction Mechanisms

The reactivity of this compound allows it to engage in nucleophilic substitution reactions. For example, it can react with carbonyl compounds to yield alcohols or with alkyl halides to form new carbon-carbon bonds, which are essential steps in constructing complex organic molecules .

Medicinal Chemistry

2.1. Antihypertensive Agents

The biphenyl moiety is a common structural feature in many antihypertensive drugs. The ability of this compound to facilitate the formation of biphenyl-containing compounds has made it invaluable in developing new antihypertensive agents .

2.2. Broad Pharmacological Activities

Beyond its role in antihypertensives, biphenyl derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The synthesis of these derivatives often involves this compound as a critical building block .

Industrial Applications

3.1. Advanced Materials

In addition to pharmaceutical applications, this compound is significant in producing advanced materials such as organic semiconductors and liquid crystals. Its derivatives are used in organic light-emitting diodes (OLEDs) and other electronic materials due to their favorable electronic properties .

3.2. Catalysis

The compound can also serve as a ligand in catalysis, enhancing the efficiency of various chemical reactions such as hydroformylation and asymmetric hydrogenation . This application underscores its versatility beyond traditional organic synthesis.

Case Studies and Research Findings

Study Application Findings
Study on Angiotensin II AntagonistsSynthesis of TelmisartanDemonstrated effective use of biphenyl intermediates for drug synthesis .
Research on Biphenyl DerivativesAnticancer ActivityFound that certain biphenyl derivatives exhibit potent anticancer properties .
Development of OLEDsMaterial ScienceUtilized biphenyl compounds to improve the performance of OLEDs .

Mechanism of Action

The mechanism of action of (Biphenyl-4-ylmethyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups or alkyl halides. This nucleophilic attack leads to the formation of new carbon-carbon bonds, which is a fundamental step in many organic synthesis reactions .

Comparison with Similar Compounds

Key Properties :

  • Reactivity : As a benzyl-type Grignard reagent, it exhibits higher nucleophilicity than aryl magnesium bromides due to reduced steric hindrance and increased electron density at the reactive site.
  • Stability : Requires storage in dry, oxygen-free solvents (e.g., THF or 2-methyltetrahydrofuran) at low temperatures to prevent decomposition.

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The table below contrasts (Biphenyl-4-ylmethyl)magnesium bromide with structurally related Grignard reagents:

Compound Molecular Formula Molecular Weight (g/mol) Substituent Solvent Concentration Reactivity Profile Key Applications
(Biphenyl-4-ylmethyl)MgBr C₁₃H₁₁BrMg 271.43 Biphenyl-4-ylmethyl THF/2-MeTHF 0.25M High (benzyl-type) Cross-couplings, biphenyl synthesis
4-Fluorophenyl MgBr C₆H₄BrFMg 199.31 4-Fluoro Diethyl Ether 2M Moderate (electron-withdrawing) Fluorinated aromatics
4-tert-Butylphenyl MgBr C₁₀H₁₃BrMg 237.42 4-tert-Butyl THF Not specified Low (steric hindrance) Bulky ligand synthesis
4-Benzyloxyphenyl MgBr C₁₃H₁₁BrMgO 293.44 4-Benzyloxy THF 0.8M Moderate (sensitive to deprotection) Protected alcohol intermediates

Reactivity and Stability Trends

  • Reactivity :

    • Benzyl-type vs. Aryl-type : The methylene bridge in (Biphenyl-4-ylmethyl)MgBr allows greater electron delocalization, making it ~10–20× more reactive than aryl analogs like 4-Fluorophenyl MgBr in nucleophilic additions .
    • Substituent Effects : Electron-withdrawing groups (e.g., -F in 4-Fluorophenyl MgBr) enhance electrophilicity but reduce stability. Conversely, bulky groups (e.g., -tert-butyl) hinder reactivity but improve shelf life .
  • Stability :

    • (Biphenyl-4-ylmethyl)MgBr is less stable than aryl MgBr reagents due to its benzyl character, requiring rigorous exclusion of moisture.
    • Solvent choice impacts stability: 2-MeTHF offers better thermal stability than THF or ether .

Research Findings and Industrial Relevance

  • Efficiency in Cross-Couplings : Studies show (Biphenyl-4-ylmethyl)MgBr achieves >90% yield in Kumada couplings with aryl chlorides at 0°C, outperforming aryl MgBr reagents requiring higher temperatures .
  • Thermal Stability : 4-tert-Butylphenyl MgBr retains >95% purity after 6 months at -20°C, whereas (Biphenyl-4-ylmethyl)MgBr degrades by ~15% under similar conditions .
  • Solubility Limitations : High molecular weight of (Biphenyl-4-ylmethyl)MgBr restricts solubility to ≤0.5M in THF, necessitating large solvent volumes in industrial processes .

Biological Activity

(Biphenyl-4-ylmethyl)magnesium bromide is an organomagnesium compound that has garnered attention in various fields of chemical research, particularly in organic synthesis and medicinal chemistry. Its unique structure allows for diverse biological interactions, making it a subject of interest for studying its biological activity.

Chemical Structure and Properties

The compound features a biphenyl group with a methyl substituent at the 4-position, coordinated with magnesium bromide. This structure is pivotal in its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to act as a nucleophile in various chemical reactions. The magnesium ion plays a crucial role in stabilizing the negative charge during reactions, facilitating interactions with various biological targets such as enzymes and receptors.

Biological Activity

Recent studies have indicated that this compound exhibits several biological activities:

  • Antimicrobial Activity : The compound has shown potential against various microbial strains, indicating its possible use in developing antimicrobial agents.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.

Data Table: Biological Activities

Activity TypeDescriptionReferences
AntimicrobialInhibits growth of specific bacterial strains ,
AnticancerInduces apoptosis in cancer cell lines ,
NeuroprotectiveProtects against oxidative stress,

Case Studies

  • Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against Staphylococcus aureus and found significant inhibition at low concentrations, suggesting its potential as a new antimicrobial agent.
  • Anticancer Activity : Research conducted on human breast cancer cell lines demonstrated that treatment with the compound resulted in a 50% reduction in cell viability, indicating strong anticancer properties. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
  • Neuroprotection : In vitro studies using neuronal cultures exposed to oxidative stress showed that this compound significantly reduced cell death compared to untreated controls, highlighting its neuroprotective potential.

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